

4-Hydroxypiperidine: A Core Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 4-Hydroxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and characteristics of **4-hydroxypiperidine**. A versatile heterocyclic compound, **4-hydroxypiperidine** is a pivotal building block in the synthesis of a wide array of pharmaceutical agents, owing to its unique structural and chemical features. This document provides a detailed overview of its physical and chemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in drug discovery and development, particularly as a scaffold for G-protein coupled receptor (GPCR) ligands.

Fundamental Properties

4-Hydroxypiperidine, also known as 4-piperidinol, is a white to off-white crystalline solid that is hygroscopic in nature.^{[1][2]} Its core structure consists of a piperidine ring with a hydroxyl group substituted at the 4-position.

Physical and Chemical Properties

The physical and chemical properties of **4-hydroxypiperidine** are summarized in the table below. It is soluble in water and methanol.^{[1][3][4]}

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[3][4][5]
Molar Mass	101.15 g/mol	[3][4][5]
Appearance	White to off-white solid	[3][6]
Melting Point	86-90 °C	[1][4][7]
Boiling Point	108-114 °C at 10 mmHg	[1][4][8]
216-218 °C	[6]	
Density	~1.0 g/cm ³	[7]
pKa	10.74	[3]
14.29 (in water)	[6]	
Flash Point	107 °C	[6]
226 °F (107.8 °C)	[1][7]	
Solubility	Soluble in water. Slightly soluble in chloroform and methanol.	[1][3][4]
CAS Number	5382-16-1	[5][7][9]

Spectroscopic Data

The structural elucidation of **4-hydroxypiperidine** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of **4-hydroxypiperidine** will exhibit characteristic signals for the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent used.
- ¹³C NMR: The carbon NMR spectrum of **4-hydroxypiperidine** typically shows three distinct signals corresponding to the carbon atoms of the piperidine ring. The carbon bearing the

hydroxyl group (C4) will be shifted downfield compared to the other ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will also have a characteristic chemical shift.^[1]

Infrared (IR) Spectroscopy:

The IR spectrum of **4-hydroxypiperidine** displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3100 cm^{-1} is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the secondary amine. C-H stretching vibrations of the methylene groups in the ring are observed in the 3000-2850 cm^{-1} region. The C-O stretching vibration typically appears in the 1100-1000 cm^{-1} range.

Mass Spectrometry (MS):

The electron ionization mass spectrum of **4-hydroxypiperidine** shows a molecular ion peak (M^+) at m/z 101. The fragmentation pattern is consistent with the structure of the molecule, often involving the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the piperidine ring.

Experimental Protocols

Synthesis of 4-Hydroxypiperidine

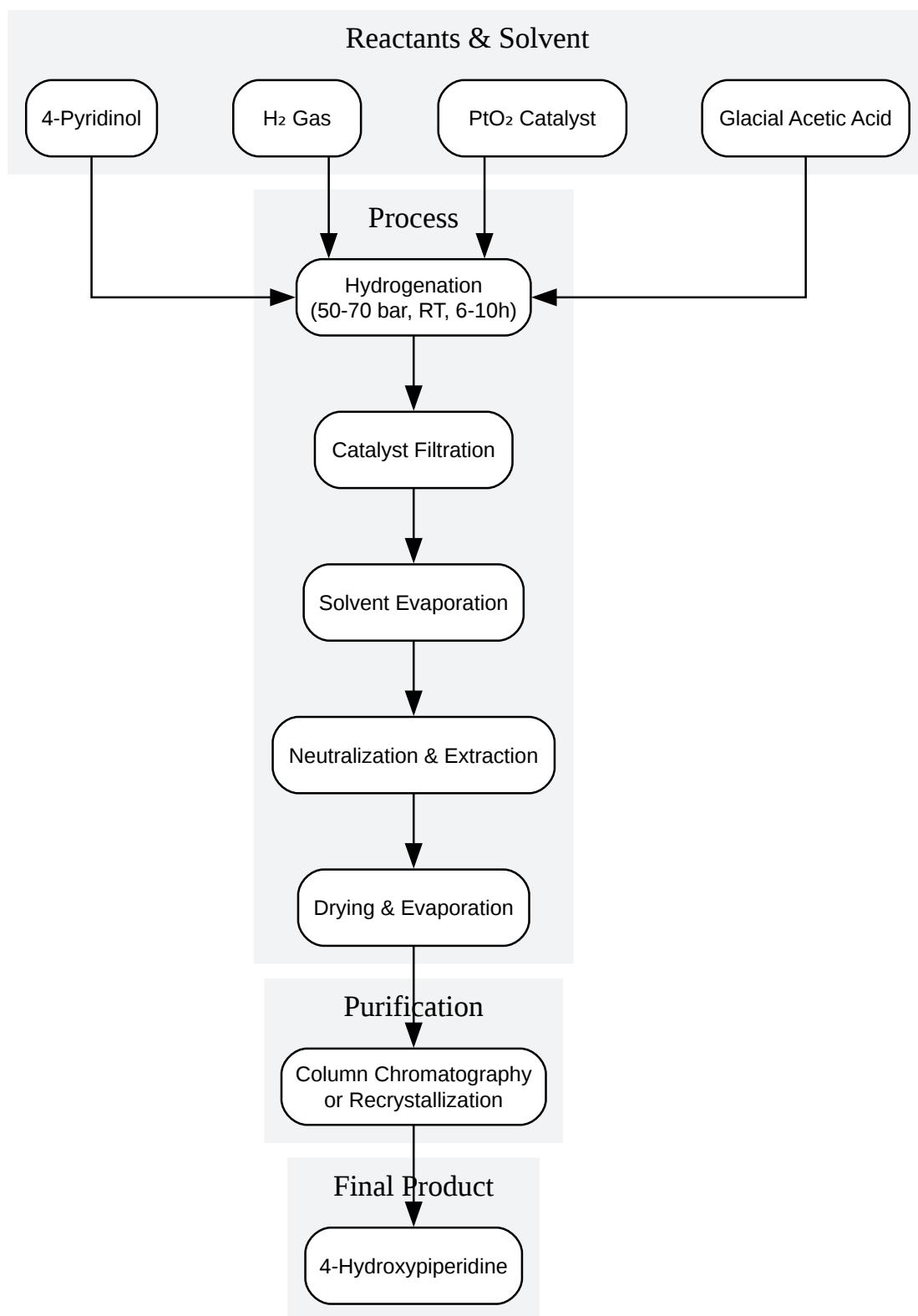
Several synthetic routes to **4-hydroxypiperidine** have been reported. A common and efficient method involves the catalytic hydrogenation of 4-pyridinol (also known as 4-hydroxypyridine).

Protocol: Catalytic Hydrogenation of 4-Pyridinol

- Reactants: 4-Pyridinol, Hydrogen gas (H_2), Platinum(IV) oxide (PtO_2) catalyst, Acetic acid (solvent).
- Procedure:
 - A solution of 4-pyridinol in glacial acetic acid is placed in a high-pressure hydrogenation apparatus.
 - A catalytic amount of PtO_2 is added to the solution.

- The vessel is sealed and flushed with hydrogen gas.
- The reaction mixture is stirred under a hydrogen atmosphere (typically 50-70 bar) at room temperature for 6-10 hours.
- Upon completion of the reaction (monitored by techniques such as TLC or GC), the catalyst is removed by filtration through a bed of celite.
- The acetic acid solvent is removed under reduced pressure.
- The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na_2SO_4), and the solvent is evaporated to yield the crude **4-hydroxypiperidine**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A visual representation of a typical synthesis workflow is provided below:



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A generalized workflow for the synthesis of **4-hydroxypiperidine**.

Purification by Recrystallization

- General Protocol:
 - Dissolve the crude **4-hydroxypiperidine** in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water).
 - If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
 - Allow the hot, saturated solution to cool slowly to room temperature.
 - Further cooling in an ice bath can promote crystallization.
 - Collect the crystals by vacuum filtration.
 - Wash the crystals with a small amount of the cold recrystallization solvent.
 - Dry the purified crystals under vacuum.^[10]

Role in Drug Development and Signaling Pathways

The **4-hydroxypiperidine** scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of ligands for various biological targets, most notably G-protein coupled receptors (GPCRs). Its hydroxyl group provides a key point for hydrogen bonding interactions with receptor binding sites, and the piperidine ring serves as a versatile scaffold for introducing other pharmacophoric elements.

Histamine H₃ Receptor Antagonism

A significant application of **4-hydroxypiperidine** is in the development of histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.^[1] Antagonists of the H₃ receptor can therefore enhance neurotransmitter release, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep disorders.^[1]

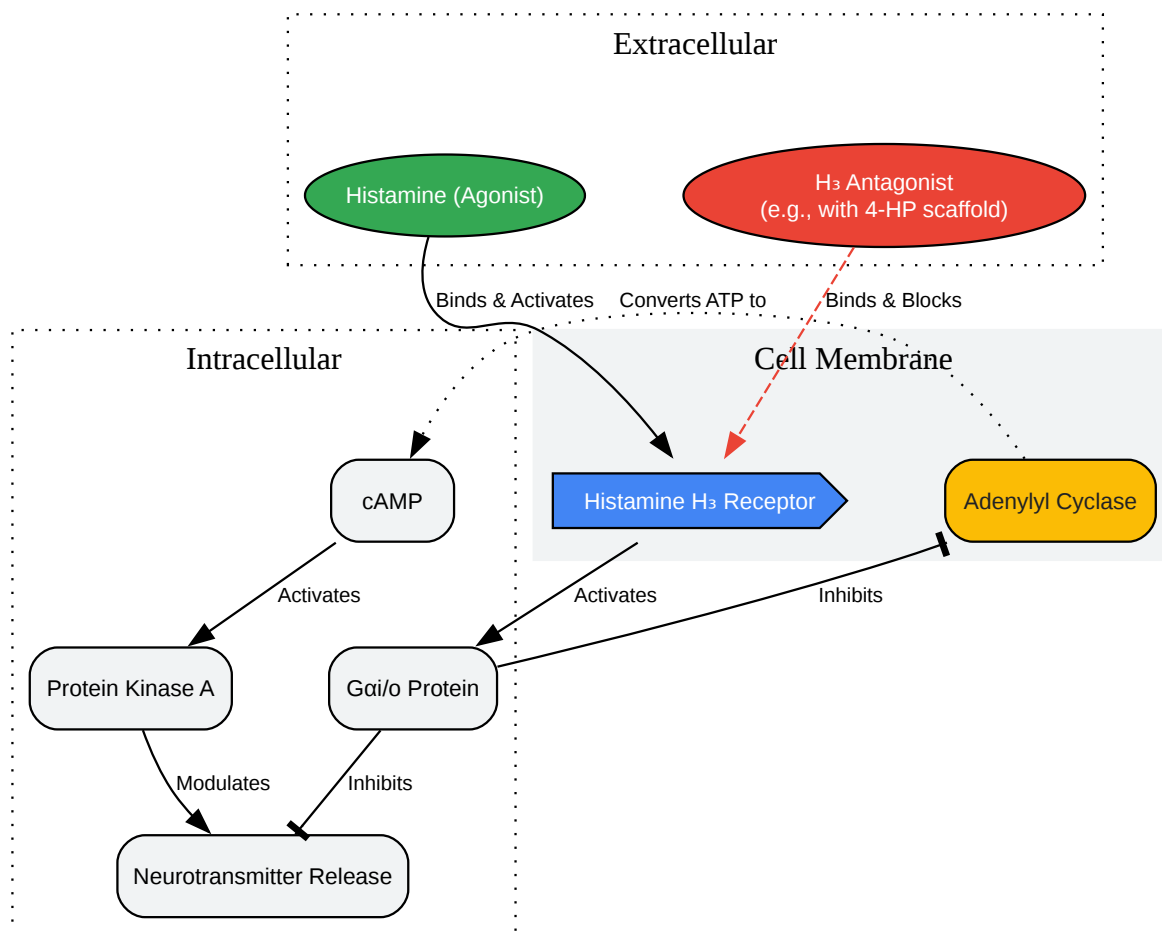
The **4-hydroxypiperidine** moiety is a common feature in many potent and selective H₃ receptor antagonists. It is believed to interact with key amino acid residues in the receptor's binding pocket, contributing to the ligand's affinity and efficacy.

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is a member of the GPCR superfamily and is coupled to the G α i/o class of G-proteins.^[11] Activation of the H₃ receptor by an agonist (like histamine) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).^[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.^[11]

An H₃ receptor antagonist, often containing a **4-hydroxypiperidine** scaffold, blocks the binding of histamine to the receptor, thereby preventing the initiation of this inhibitory signaling cascade. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.

The following diagram illustrates the signaling pathway of the histamine H₃ receptor and the point of intervention for an antagonist.



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